Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate
Description
Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate is a β-ketoester derivative characterized by a fluorine atom at the α-carbon (C2), a 3-methylphenyl group at the β-carbon (C3), and a methyl ester group. This compound belongs to a class of fluorinated β-ketoesters, which are pivotal intermediates in organic synthesis due to their reactivity in cyclization, decarboxylation, and coupling reactions. The 3-methylphenyl substituent introduces steric and electronic effects that modulate its reactivity compared to other aryl-substituted analogs. Structural confirmation of such compounds typically relies on NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and mass spectrometry.
Properties
CAS No. |
80171-30-8 |
|---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO3/c1-7-4-3-5-8(6-7)10(13)9(12)11(14)15-2/h3-6,9H,1-2H3 |
InChI Key |
KOIMXSMNZCYNPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C(=O)OC)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate typically involves the esterification of 2-fluoro-3-(3-methylphenyl)-3-oxopropanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 2-fluoro-3-(3-methylphenyl)-3-oxopropanoic acid.
Reduction: 2-fluoro-3-(3-methylphenyl)-3-hydroxypropanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate and related β-ketoesters:
Key Observations:
Fluorination Pattern: The target compound contains a single fluorine at C2, whereas analogs like 5i (benzyl 2,2-difluoro-3-oxo-3-phenylpropanoate) feature two fluorine atoms at C2. Difluoro derivatives often exhibit enhanced electrophilicity at the β-keto position, influencing their reactivity in decarboxylative coupling.
Aryl Group Effects: Positional Isomerism: The 3-methylphenyl group in the target compound contrasts with the 4-methylphenyl group in 2d. Electron-Donating vs. Withdrawing Groups: The 3-methoxyphenyl group in 2e provides an electron-donating effect via the methoxy group, which may stabilize enolate intermediates compared to the electron-neutral 3-methylphenyl group.
Synthetic Yields and Conditions: Compounds with halogenated cyclohexyl groups (e.g., 2i, 86% yield) demonstrate higher yields compared to iodinated analogs (2k, 53%), likely due to the reactivity of AlI3 vs. FeCl3.
Spectroscopic and Reactivity Insights
- ¹⁹F NMR Shifts : The target compound’s fluorine resonance at δ –190.7 ppm (d, J = 48.5 Hz) closely matches its 4-methylphenyl analog (δ –190.8 ppm), indicating minimal electronic perturbation from para-to-meta substitution.
- IR Data : Strong carbonyl stretches (~1768 cm⁻¹ for the ester, ~1692 cm⁻¹ for the ketone) are consistent across β-ketoesters, though aryl substituents may shift these values slightly.
Biological Activity
Methyl 2-fluoro-3-(3-methylphenyl)-3-oxopropanoate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula . Its structure includes a fluorine atom, which can influence its biological interactions and pharmacokinetic properties. The presence of the 3-methylphenyl group contributes to its lipophilicity, potentially enhancing membrane permeability.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Some proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It might interact with receptors that mediate physiological responses, thus influencing processes such as inflammation or pain perception.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has shown effectiveness against certain strains of bacteria and fungi, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Research has also highlighted the compound's anti-inflammatory properties. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines, indicating its potential for treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | |
| Enzyme inhibition | Inhibits specific metabolic enzymes |
Case Study: Anti-inflammatory Activity
A notable study investigated the anti-inflammatory effects of this compound in a murine model. The compound was administered at varying doses, and subsequent analysis revealed a significant decrease in inflammatory markers compared to the control group. This suggests a promising avenue for further development as an anti-inflammatory agent.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary data indicate favorable absorption and distribution characteristics, although detailed studies on metabolism and excretion are still needed.
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | TBD (To Be Determined) |
| Metabolism | Liver (Phase I and II) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
